5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16
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Overview
Description
5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in drug development due to its unique properties that can influence the pharmacokinetics and metabolic profile of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often customized based on the desired application.
Industrial Production Methods: Industrial production of this compound is typically carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and reagents to facilitate the incorporation of deuterium. The production is often done in batches, and the compound is purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in identifying and quantifying metabolites in complex biological systems .
Medicine: In medicine, this compound is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs. Its unique properties help in understanding the absorption, distribution, metabolism, and excretion of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and labeling properties make it valuable in various applications, including the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves its role as a tracer in various biochemical and chemical processes. The deuterium label allows for the precise tracking of the compound in complex systems, providing valuable insights into reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
- 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole
- 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole
- Indolo[3,2-b]carbazole
- Indeno[1,2-b]carbazole
Comparison: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The deuterium label provides enhanced stability and allows for precise tracking in various applications. This makes it particularly valuable in scientific research, especially in studies involving reaction mechanisms, metabolic pathways, and drug development .
Properties
Molecular Formula |
C24H16N2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-(2,3,4,5,6-pentadeuteriophenyl)indolo[3,2-c]carbazole |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-10-17(22)18-14-15-21-23(24(18)26)19-11-4-6-12-20(19)25-21/h1-15,25H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D/hD |
InChI Key |
CXYOEPZIGDJYLE-WFNINAPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C3=C(C(=C(C(=C3C4=C2C5=C(C(=C4[2H])[2H])N(C6=C(C(=C(C(=C56)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)NC6=CC=CC=C65 |
Origin of Product |
United States |
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